molecular formula C11H18N2OS B13474893 5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one

5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one

Cat. No.: B13474893
M. Wt: 226.34 g/mol
InChI Key: FHCOKQLJIHESDP-UHFFFAOYSA-N
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Description

“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis may begin with a pyridine derivative.

    Functional Group Introduction: Introduction of the amino group at the 5-position and the tert-butylthioethyl group at the 1-position.

    Reaction Conditions: These steps may involve various reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalysis: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of the tert-butylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the pyridinone ring to a dihydropyridine derivative.

    Substitution: Nucleophilic substitution reactions at the amino group or the tert-butylthioethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” may have several applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” would depend on its specific interactions with biological targets. This might involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-ethylthio)ethyl)pyridin-2(1h)-one
  • 5-Amino-1-(2-(tert-butylthio)ethyl)quinolin-2(1h)-one

Uniqueness

“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” may be unique in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

5-amino-1-(2-tert-butylsulfanylethyl)pyridin-2-one

InChI

InChI=1S/C11H18N2OS/c1-11(2,3)15-7-6-13-8-9(12)4-5-10(13)14/h4-5,8H,6-7,12H2,1-3H3

InChI Key

FHCOKQLJIHESDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCN1C=C(C=CC1=O)N

Origin of Product

United States

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